2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid
CAS No.: 17332-48-8
Cat. No.: VC21278799
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol
* For research use only. Not for human or veterinary use.
![2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid - 17332-48-8](/images/no_structure.jpg)
Specification
CAS No. | 17332-48-8 |
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Molecular Formula | C16H15NO3 |
Molecular Weight | 269.29 g/mol |
IUPAC Name | 2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid |
Standard InChI | InChI=1S/C16H15NO3/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) |
Standard InChI Key | DBKSCNINEZDXAU-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)C |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)C |
Introduction
2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid is a synthetic organic compound classified under the benzamide derivatives. Its molecular structure consists of a benzoic acid moiety linked to a carbamoyl group, which is further substituted with a 3,4-dimethylphenyl group. The compound's systematic name reflects its functional groups and structural arrangement, making it a subject of interest in medicinal and synthetic chemistry.
Synthesis
The synthesis of 2-[(3,4-dimethylphenyl)carbamoyl]benzoic acid typically involves:
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Starting Materials:
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Benzoic acid or its derivatives.
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3,4-Dimethylaniline (aromatic amine).
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Reaction Steps:
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Activation of the carboxylic group in benzoic acid using reagents such as thionyl chloride or carbodiimides.
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Coupling with 3,4-dimethylaniline to form the carbamoyl linkage.
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Purification using recrystallization or chromatography.
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This process ensures the formation of the desired compound with high purity.
Applications in Medicinal Chemistry
2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid has been explored for its potential biological activities:
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Antimicrobial Activity:
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Anti-inflammatory Potential:
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The presence of a benzoic acid moiety often correlates with anti-inflammatory activity due to its interaction with cyclooxygenase enzymes.
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Drug Design:
Biological Evaluation
Preliminary biological evaluations of similar compounds have shown:
These findings highlight its potential as a lead compound for further optimization.
Toxicity and Safety Profile
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